2-Bromo-5-iodophenylboronic acid pinacol ester
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Overview
Description
2-Bromo-5-iodophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C12H15BBrIO2 and a molecular weight of 408.87 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodophenylboronic acid pinacol ester typically involves the borylation of 2-Bromo-5-iodophenyl compounds using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base such as potassium fluoride (KF) or a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Bases like KF or reagents for radical reactions are used.
Major Products Formed
Scientific Research Applications
2-Bromo-5-iodophenylboronic acid pinacol ester is used in various scientific research applications:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: It is used in the development of bioconjugates and probes for biological studies.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Bromo-2-iodophenylboronic acid pinacol ester
- 2-Iodo-5-bromophenylboronic acid pinacol ester
Uniqueness
2-Bromo-5-iodophenylboronic acid pinacol ester is unique due to its dual halogen substitution, which provides enhanced reactivity and selectivity in cross-coupling reactions compared to other boronic esters .
Properties
IUPAC Name |
2-(2-bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrIO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNRVYABWUHNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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